

Validating Kinetic Models for the Thermal Polymerization of Aminomalononitrile: A Comparative Guide

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This guide provides an objective comparison and validation of kinetic models for the thermal polymerization of aminomalononitrile (AMN), a molecule of significant interest in prebiotic chemistry and materials science. The information presented is based on experimental data from peer-reviewed literature, offering a comprehensive resource for understanding the reaction kinetics of this important prebiotic monomer.

Overview of Kinetic Models for Aminomalononitrile Thermal Polymerization

The thermal polymerization of aminomalononitrile, particularly its stable p-toluenesulfonate salt (AMNS), has been shown to follow an autocatalytic kinetic model.[1][2] This model is consistent with the observed sigmoidal shape of conversion curves obtained from non-isothermal differential scanning calorimetry (DSC) experiments.[1] The reaction exhibits a self-acceleration phase, where a product of the polymerization acts as a catalyst, followed by a deceleration phase as the monomer is consumed.

The primary kinetic model validated for this process is the Šesták–Berggren (SB) or autocatalytic model, which can be expressed by the following differential equation:

 $d\alpha/dt = k(T) * \alpha m * (1-\alpha)n$



where:

- α is the degree of conversion
- t is time
- k(T) is the temperature-dependent rate constant
- m and n are the reaction orders, with m representing the autocatalytic component.

Comparative Analysis of Kinetic Parameters

The validation of this kinetic model relies on the determination of the "kinetic triplet": the activation energy (E α), the pre-exponential factor (A), and the reaction model f(α) = α m(1- α)n. [1] These parameters have been experimentally determined using non-isothermal DSC at various heating rates (β).

Table 1: Thermal Properties of AMNS Polymerization from Non-isothermal DSC

Heating Rate (β) (°C/min)	Onset Temperature (Ti) (°C)	Peak Temperature (Tp) (°C)	Final Temperature (Tf) (°C)	Enthalpy of Polymerization (ΔH) (J/g)
2.5	161.8	168.3	175.7	307
5	169.2	175.5	182.5	303
10	176.8	182.6	188.8	301
15	181.5	187.0	193.1	299
20	185.1	190.4	196.2	286
25	187.6	193.3	199.2	281

Data sourced from Hortelano et al., 2023.[1]



Table 2: Kinetic Parameters of the Autocatalytic Model

for AMNS Polymerization

Heating Rate (β) (°C/min)	Autocatalytic Order (m)	Reaction Order (n)	Pre- exponential Factor (In A) (s-1)	Conversion at Max Rate (αp)
2.5	1.12	2.59	38.08	0.40
5	0.98	2.65	37.66	0.35
10	0.99	3.12	37.30	0.30
15	1.15	2.72	37.30	0.30
20	0.88	2.51	36.96	0.29
25	1.13	2.91	37.36	0.28

Data sourced from Hortelano et al., 2023.[1]

Table 3: Apparent Activation Energy (Eα) at Different

Conversion Degrees (α)

Conversion (α)	Activation Energy (Eα) (kJ/mol)
0.1	150
0.2	148
0.3	147
0.4	146
0.5	145
0.6	144
0.7	143
0.8	142
0.9	141



Data determined by iso-conversional methods (Friedman, FWO, KAS, and Starink) and sourced from Hortelano et al., 2023.[1]

The data indicates that the activation energy remains relatively constant across the conversion range, suggesting a single-step reaction mechanism from a kinetic standpoint, although the underlying chemical processes are complex.[1] The autocatalytic order m is consistently close to 1, confirming the self-accelerating nature of the polymerization.[1]

Experimental Protocols

The validation of the kinetic models for AMNS thermal polymerization was primarily conducted using non-isothermal Differential Scanning Calorimetry (DSC).

Non-isothermal DSC for Kinetic Analysis

- Instrument: A differential scanning calorimeter (e.g., DSC 7, Perkin Elmer) calibrated with high-purity standards.
- Sample Preparation: Approximately 4–5 mg of AMNS (98% purity) is placed in aluminum pans.
- Experimental Conditions:
 - Temperature Program: Ramping from 25 °C to 250 °C.
 - Heating Rates (β): A series of heating rates are used, typically 2.5, 5, 10, 15, 20, and 25
 C/min.
 - Atmosphere: Dry nitrogen with a flow rate of 20 mL/min.
- Data Analysis:
 - The heat flow is recorded as a function of temperature for each heating rate.
 - \circ The degree of conversion (α) at any given temperature is calculated by integrating the exothermic peak area up to that temperature and dividing by the total peak area.
 - The reaction rate $(d\alpha/dt)$ is determined from the DSC heat flow signal.



- Iso-conversional methods (e.g., Friedman, Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) are applied to the data to determine the apparent activation energy (Eα) as a function of conversion.
- The experimental data is then fitted to the autocatalytic model $(d\alpha/dt = k(T) * \alpha m * (1-\alpha)n)$ to determine the kinetic parameters m, n, and the pre-exponential factor A.

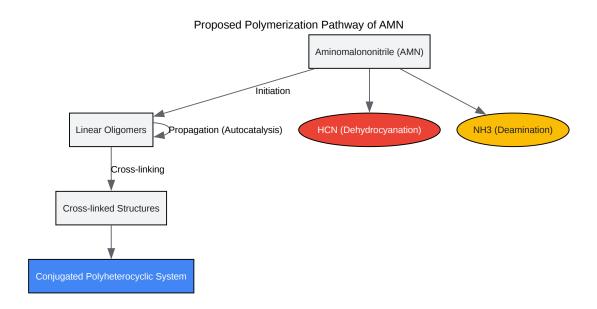
Supporting Analytical Techniques

- Thermogravimetric Analysis (TGA): Performed simultaneously with DSC (TG-DSC) to monitor mass loss during polymerization, providing insights into side reactions such as dehydrocyanation and deamination.[1]
- Mass Spectrometry (MS): Coupled with TG-DSC to identify the gaseous byproducts evolved during the polymerization process.[1]
- Fourier Transform Infrared (FTIR) Spectroscopy: Used to characterize the structure of the resulting polymer and confirm the formation of HCN-derived polymers.[1]

Visualization of Polymerization and Validation Workflow

Proposed Thermal Polymerization Pathway of Aminomalononitrile



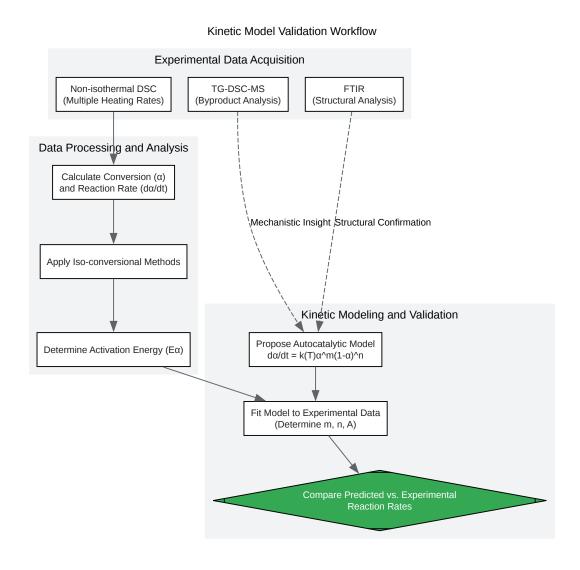


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Caption: Proposed reaction pathway for the thermal polymerization of AMN.

Workflow for Kinetic Model Validation





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Caption: Workflow for the validation of the kinetic model for AMN polymerization.



Conclusion

The thermal polymerization of aminomalononitrile p-toluenesulfonate is effectively described by an autocatalytic kinetic model.[1] The validation of this model through non-isothermal DSC experiments provides a robust framework for understanding and predicting the reaction behavior under different thermal conditions. The kinetic parameters presented in this guide offer valuable data for researchers working on the synthesis and application of HCN-derived polymers. Slight deviations between the model and experimental data suggest that the underlying mechanism may involve multiple complex stages, warranting further investigation, particularly under isothermal conditions.[1]

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